1-[(2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine
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Overview
Description
1-[(2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine is a chemical compound that features a piperidine ring substituted with a 2-nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine typically involves the reaction of 2-nitrobenzyl chloride with 4-piperidin-1-ylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides and a base such as sodium hydride (NaH).
Major Products Formed
Reduction: The major product is 1-[(2-aminophenyl)methyl]-4-piperidin-1-ylpiperidine.
Substitution: The major products depend on the electrophile used in the reaction.
Scientific Research Applications
1-[(2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, modulating their activity. The nitro group can undergo reduction to form an amine, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine
- 1-[(2-nitrophenyl)methyl]-4-methylpiperidine
- 1-[(2-nitrophenyl)methyl]-4-phenylpiperidine
Uniqueness
1-[(2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the piperidine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-20(22)17-7-3-2-6-15(17)14-18-12-8-16(9-13-18)19-10-4-1-5-11-19/h2-3,6-7,16H,1,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAJWTNANPTVSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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